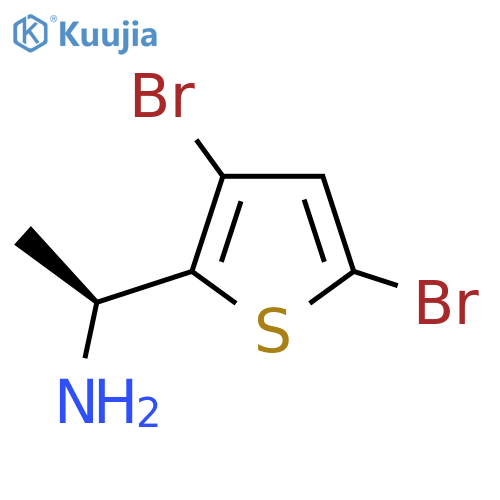

Cas no 2227801-15-0 ((1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine)

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine

- 2227801-15-0

- EN300-1935524

-

- インチ: 1S/C6H7Br2NS/c1-3(9)6-4(7)2-5(8)10-6/h2-3H,9H2,1H3/t3-/m0/s1

- InChIKey: ABDSVJYOWLDVFZ-VKHMYHEASA-N

- ほほえんだ: BrC1C=C(SC=1[C@H](C)N)Br

計算された属性

- せいみつぶんしりょう: 284.86455g/mol

- どういたいしつりょう: 282.86660g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935524-0.5g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-1.0g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 1g |

$1844.0 | 2023-05-31 | ||

| Enamine | EN300-1935524-10.0g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 10g |

$7927.0 | 2023-05-31 | ||

| Enamine | EN300-1935524-10g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-0.25g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-2.5g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-5.0g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1935524-0.05g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-0.1g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1935524-1g |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine |

2227801-15-0 | 1g |

$1129.0 | 2023-09-17 |

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amineに関する追加情報

Professional Introduction to (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine (CAS No. 2227801-15-0)

(1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine, identified by its CAS number 2227801-15-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of bromine atoms at the 3 and 5 positions of the thiophene ring enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine consists of a chiral amine group attached to a brominated thiophene ring. This configuration not only imparts unique electronic properties but also opens up numerous possibilities for further functionalization. The stereochemistry at the amine group, specifically the (1S) configuration, is crucial for its biological activity and has been carefully optimized in various research studies.

In recent years, there has been a growing interest in thiophene-based compounds due to their role as pharmacophores in several therapeutic agents. Researchers have been exploring the potential of these derivatives in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The brominated thiophene moiety in (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine is particularly noteworthy, as it can serve as a handle for further chemical modifications, enabling the synthesis of more complex and biologically active molecules.

One of the most exciting applications of this compound is in the development of targeted therapies for cancer. Thiophene derivatives have shown promise as inhibitors of key enzymes involved in tumor growth and progression. The bromine atoms in the structure enhance binding affinity to biological targets, making it an attractive candidate for drug design. Several studies have demonstrated the ability of compounds like (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine to interact with specific proteins and disrupt critical signaling pathways in cancer cells.

Furthermore, the chiral nature of this compound has implications for its pharmacological properties. Enantiomers can exhibit different biological activities due to their interaction with chiral recognition sites in the body. The (1S) configuration of the amine group in (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine has been shown to confer enhanced potency and selectivity in preclinical studies. This highlights the importance of stereochemical control in drug development and underscores the value of this compound as a building block for novel therapeutics.

The synthesis of (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as asymmetric hydrogenation and cross-coupling reactions are commonly used to construct the desired molecular framework. These synthetic strategies not only demonstrate the versatility of this compound but also provide insights into potential industrial-scale production methods.

In addition to its pharmaceutical applications, (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine has shown potential in materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductors and optoelectronic devices. The bromine substituents can further tailor these properties, enabling the design of materials with specific functionalities. Research is ongoing to explore how this compound can be integrated into next-generation technologies such as flexible electronics and solar cells.

The latest research findings indicate that modifications to the structure of (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine can lead to novel compounds with enhanced biological activity. By exploring different substitution patterns on the thiophene ring or incorporating additional functional groups, scientists can fine-tune the properties of these derivatives for specific applications. This underscores the importance of structural diversity in drug discovery and highlights the potential of thiophene-based compounds as lead candidates for future therapeutics.

Computational studies have also played a crucial role in understanding the behavior of (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These insights can guide experimental efforts and accelerate the discovery process. By combining experimental data with computational analysis, scientists can gain a comprehensive understanding of the pharmacological properties of this compound and its derivatives.

In conclusion, (CAS No. 2227801 - 15 - 0), represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features make it a versatile intermediate for synthesizing biologically active molecules with potential applications in cancer therapy and other therapeutic areas. The ongoing research into this compound underscores its importance as a building block for novel drugs and materials. As our understanding of its properties continues to grow, we can expect to see further innovations that will benefit both science and industry.

2227801-15-0 ((1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-amine) 関連製品

- 1251671-05-2(N-(5-chloro-2-methylphenyl)-2-{4-5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl-1H-imidazol-1-yl}acetamide)

- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)

- 1396712-95-0(3-(2-methyl-1H-imidazol-1-yl)-6-4-(thiophene-2-sulfonyl)piperazin-1-ylpyridazine)

- 1887155-03-4(Pyrimidine, 5-fluoro-2-(tributylstannyl)-)

- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)

- 1374665-27-6(2-Bromo-6-(4-chlorophenyl)pyridine)

- 900002-89-3(1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 2228221-22-3(4-chloro-1-ethyl-5-(pyrrolidin-2-yl)methyl-1H-imidazole)

- 60-25-3(Hexamethonium chloride)

- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)